4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride
Description
Properties
IUPAC Name |
4-(2-amino-2-methylpropanoyl)piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2.ClH/c1-8(2,9)7(13)11-4-3-10-6(12)5-11;/h3-5,9H2,1-2H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCHJUDEFQDPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCNC(=O)C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-89-8 | |
| Record name | 2-Piperazinone, 4-(2-amino-2-methyl-1-oxopropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategy
The core structure involves a piperazin-2-one ring substituted at the 4-position with a 2-amino-2-methylpropanoyl group. The hydrochloride salt form is typically obtained by treatment with hydrochloric acid post-synthesis.
Key synthetic steps include:
- Acylation of piperazin-2-one or its derivatives with 2-amino-2-methylpropanoic acid derivatives or activated esters.
- Protection of amine groups to prevent side reactions during acylation.
- Use of reductive amination or coupling reactions to introduce the amino acid side chain.
- Salt formation by reaction with hydrochloric acid to yield the hydrochloride salt.
Preparation via Acylation of Piperazin-2-one
A common approach is the direct acylation of the piperazin-2-one nucleus at the 4-position with a suitable amino acid derivative:
- Reagents: 2-amino-2-methylpropanoic acid derivatives (e.g., esters or acid chlorides).
- Conditions: Typically carried out in organic solvents such as dichloromethane or dimethylformamide (DMF) with a base like DIPEA (N,N-diisopropylethylamine) to scavenge the released acid.
- Procedure: The piperazin-2-one is reacted with the activated amino acid derivative under stirring at room temperature or mild heating.
- Purification: The crude product is purified by column chromatography or crystallization.
- Salt Formation: The free base is converted to the hydrochloride salt by treatment with HCl in an appropriate solvent.
This method benefits from straightforward reaction conditions and moderate yields but requires careful control to prevent over-acylation or polymerization.
Reductive Amination-Based Synthesis
Reductive amination offers an alternative route, especially when starting from piperazine derivatives and ketone or aldehyde precursors:
- Step 1: Protection of primary amines on the piperazine ring using protecting groups such as ethyl trifluoroacetate to prevent side reactions.
- Step 2: Reductive amination with 2-methylpropanoyl derivatives or related ketones using mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3).
- Step 3: Deprotection under mild basic conditions to yield the target amine.
- Step 4: Formation of the hydrochloride salt by acid treatment.
This method is advantageous due to high selectivity and yields, as well as the ability to introduce complex substituents on the piperazine ring with minimal side reactions.
Protection-Deprotection Strategies
To achieve regioselectivity and prevent side reactions, protection of amine groups on piperazine is often employed:
- Protecting Agents: Ethyl trifluoroacetate or other carbamate-forming reagents.
- Deprotection: Mild basic hydrolysis or acidolysis to remove protecting groups after key transformations.
- This strategy is particularly important in multi-step syntheses involving sensitive functional groups and allows for selective functionalization at the 4-position of the piperazin-2-one ring.
Purification and Characterization
- Purification is typically achieved by silica gel column chromatography using ethyl acetate/hexane mixtures.
- Crystallization from suitable solvents can be used to obtain pure hydrochloride salt forms.
- Characterization includes NMR, IR, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Acylation | Piperazin-2-one, amino acid ester or acid chloride | Room temp or mild heating, base (DIPEA), organic solvent | Simple, straightforward | Possible side reactions, moderate yields |
| Reductive Amination | Protected piperazine, ketone/aldehyde, NaBH(OAc)3 | One-pot, mild conditions | High selectivity, good yields | Requires protection steps |
| Protection-Deprotection | Protecting agents (ethyl trifluoroacetate), base for deprotection | Mild base or acid treatment | Regioselectivity, functional group tolerance | Additional synthetic steps |
| Salt Formation | Free base, HCl | Room temperature, solvent | Improves stability and solubility | Requires careful pH control |
Research Findings and Industrial Relevance
- Reductive amination methods have been shown to yield rigid piperazine-based compounds with excellent yields and purity, suitable for pharmaceutical applications.
- Protection-deprotection strategies enable the synthesis of complex piperazine derivatives with high regioselectivity.
- Acylation methods are widely used but require optimization to minimize impurities and side products.
- Formation of hydrochloride salts enhances the compound's stability, solubility, and handling in pharmaceutical formulations.
- Environmentally friendly and solvent-free processes for related piperazine derivatives have been reported, highlighting potential for industrial scalability and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The piperazinone ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperazinones and amines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
However, Anamorelin’s additional aromatic and hydrazide groups confer receptor specificity for ghrelin agonism, unlike the simpler target compound. EVO L-tartrate salt retains the piperazin-2-one core but incorporates a bulky t-butoxymethyl group and a sulfinyl carbamoyl side chain, enabling interaction with fibrosis-related targets (e.g., α-SMA, F4/80) .
Salt Forms and Solubility :
- Hydrochloride salts are common across analogues (e.g., target compound, bromophenyl derivatives) to enhance aqueous solubility. EVO uses a tartrate salt, likely for improved crystallinity in formulation .
Synthetic Utility :
- The target compound’s simplicity contrasts with derivatives like 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid , which includes a Fmoc-protected amine for solid-phase peptide synthesis .
Pharmacological and Industrial Relevance
Table 2: Comparative Pharmacological Data
Key Findings:
- Target Compound: Limited data on direct therapeutic applications, but its structural motifs align with intermediates in peptidomimetic drug discovery (e.g., Anamorelin) .
- Bromophenyl Analogues : The bromine atom in derivatives like QC-2222 enables cross-coupling reactions for creating aryl-piperazine libraries .
Biological Activity
4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H16ClN3O2
- Molar Mass : 221.69 g/mol
- CAS Number : 1220034-89-8
Anticancer Activity
Recent studies have indicated that compounds with a piperazine core, including derivatives like this compound, exhibit significant anticancer properties. For instance, a related compound demonstrated good anticancer activity in vitro, although it was less potent than standard treatments such as 5-fluorouracil .
Table 1: Anticancer Activity Comparison
| Compound | IC50 (µM) | Type of Cancer |
|---|---|---|
| 4-(2-amino-2-methylpropanoyl)piperazin-2-one | TBD | Various |
| 5-Fluorouracil | ~0.5 | Colorectal Cancer |
| Tomudex | TBD | Lung Cancer |
Antimicrobial Activity
The antimicrobial properties of piperazine derivatives have been well-documented. In particular, studies have shown that modifications on the piperazine ring can enhance antimicrobial efficacy against various pathogens. The compound under discussion may exhibit similar properties, although specific data on its antimicrobial activity remains limited .
Neuroprotective Effects
Emerging research suggests that compounds with structural similarities to this compound may also possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where excitotoxicity plays a critical role. The modulation of calcium channels, such as TRPC6, has been implicated in neuronal survival .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Calcium Channel Modulation : The compound may influence calcium influx in neurons, contributing to its neuroprotective effects.
- Antimicrobial Mechanism : It is likely that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways.
Study on Anticancer Properties
A study evaluated the anticancer potential of various piperazine derivatives, including those structurally related to this compound. Results indicated a promising anticancer profile with significant cytotoxicity against several cancer cell lines .
Neuroprotective Study
In a model of excitotoxicity, related compounds were shown to reduce neuronal death by modulating TRPC6 channel activity. This suggests that this compound could also offer protective effects in neurodegenerative conditions .
Q & A
Q. What are the recommended synthetic pathways for 4-(2-amino-2-methylpropanoyl)piperazin-2-one hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2-amino-2-methylpropanoic acid with a piperazin-2-one scaffold. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDCI/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
- Salt formation : React the free base with HCl in ethanol or diethyl ether to precipitate the hydrochloride salt .
- Optimization : Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) and optimize pH during salt formation (pH 4–5) to avoid over-acidification, which can degrade the product .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a multi-technique approach:
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>98%) .
- NMR : Confirm the presence of the 2-amino-2-methylpropanoyl moiety (δ 1.3 ppm for CH(CH₃)₂, δ 3.5–4.0 ppm for piperazin-2-one protons) and hydrochloride salt (broad peak at δ 10–12 ppm for NH⁺) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 245.1 (calculated for C₉H₁₇N₃O₂⁺) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in solubility data reported for this compound across studies?
- Methodological Answer : Discrepancies often arise from solvent polarity and salt form. To address this:
- Solvent Screening : Test solubility in DMSO, water (pH-adjusted), and ethanol using nephelometry.
- Counterion Analysis : Compare solubility of the free base vs. hydrochloride salt via gravimetric analysis.
- Temperature Effects : Conduct solubility studies at 25°C and 37°C to assess thermodynamic vs. kinetic solubility .
- Reference : A 2021 study on structurally related piperazin-2-one derivatives found that hydrochloride salts exhibit 3–5× higher aqueous solubility than free bases at pH 7.4 .
Q. How can computational modeling guide the design of experiments to study this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use molecular docking and MD simulations:
- Target Selection : Prioritize targets with known affinity for piperazine derivatives (e.g., GPCRs or kinases) .
- Docking Protocols : Employ AutoDock Vina with the AMBER force field. The 2-amino-2-methylpropanoyl group may form hydrogen bonds with catalytic residues (e.g., Asp/Glu in active sites).
- Validation : Cross-validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kₐ) .
Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?
- Methodological Answer : Implement forced degradation studies:
- Stress Conditions : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- Detection : Use LC-MS/MS to identify degradation products. Common pathways include hydrolysis of the amide bond (yielding piperazin-2-one and 2-amino-2-methylpropanoic acid) and oxidation of the tertiary amine .
- Quantification : Degradation <5% under 40°C/75% RH after 4 weeks indicates acceptable stability .
Application-Focused Questions
Q. How can this compound be utilized in structure-activity relationship (SAR) studies for drug discovery?
- Methodological Answer : Design analogs with modifications to:
- The acyl group : Replace 2-amino-2-methylpropanoyl with other amino acids (e.g., alanine or valine) to assess steric/electronic effects.
- The piperazin-2-one ring : Introduce substituents (e.g., methyl or fluorine) to modulate ring conformation and target affinity.
- Biological Testing : Evaluate analogs in enzyme inhibition assays (e.g., IC₅₀ determination) and correlate with computational descriptors (e.g., logP, polar surface area) .
Q. What in vitro assays are appropriate for evaluating this compound’s potential as a kinase inhibitor?
- Methodological Answer : Prioritize assays targeting kinases with ATP-binding pockets accommodating rigid heterocycles:
- Kinase Panel Screening : Use a 50-kinase panel (e.g., Eurofins KinaseProfiler) at 10 µM to identify hits.
- Mechanistic Studies : Perform ADP-Glo™ assays to measure ATP-competitive inhibition.
- Selectivity Profiling : Compare IC₅₀ values against off-target kinases (e.g., PKA, PKC) to assess specificity .
Data Analysis & Troubleshooting
Q. How should researchers interpret conflicting NMR data between synthetic batches?
- Methodological Answer : Contradictions may arise from:
- Solvent effects : Ensure consistent use of deuterated solvents (e.g., D₂O vs. DMSO-d₆).
- Tautomerism : Piperazin-2-one can exhibit keto-enol tautomerism; use variable-temperature NMR to confirm dominant forms.
- Impurity identification : Compare ¹³C NMR DEPT spectra to detect trace byproducts (e.g., unreacted starting materials) .
Q. What experimental controls are essential when studying this compound’s metabolic stability in hepatocyte assays?
- Methodological Answer : Include:
- Positive controls : Use verapamil (high-clearance) and propranolol (moderate-clearance) to validate assay conditions.
- Negative controls : Incubate compound in heat-inactivated hepatocytes to distinguish enzymatic vs. non-enzymatic degradation.
- Data normalization : Express results as % remaining relative to time-zero concentrations, using LC-MS/MS quantification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
